Tiprenolol

Description

See also: Tiprenolol Hydrochloride (active moiety of).

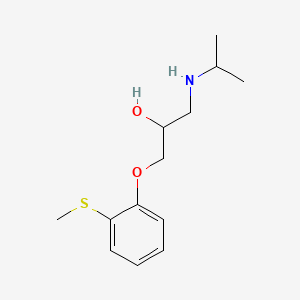

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUNLSYSEQIDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928271 | |

| Record name | Tiprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26481-51-6, 13379-86-7 | |

| Record name | Tiprenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26481-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiprenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tiprenolol on Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprenolol is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. A key characteristic of Tiprenolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert a low level of agonist activity at the beta-adrenergic receptor while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine and norepinephrine. This dual action modulates the physiological response of cardiac myocytes to sympathetic stimulation.

This technical guide will provide an in-depth exploration of the molecular mechanisms by which Tiprenolol is expected to act on cardiac myocytes, detailing its interaction with adrenergic receptors, its influence on downstream signaling pathways, and its consequent effects on cellular electrophysiology and contractility.

Core Mechanism of Action at the Beta-Adrenergic Receptor

The primary mechanism of action of Tiprenolol on cardiac myocytes involves its interaction with β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the cell surface.

Competitive Antagonism

Tiprenolol competitively binds to β1 and β2 adrenergic receptors, preventing the binding of endogenous catecholamines. In cardiac myocytes, β1 receptors are the predominant subtype and are the primary mediators of the cardiac response to sympathetic stimulation. By blocking these receptors, Tiprenolol attenuates the effects of sympathetic nerve activity and circulating catecholamines on the heart.

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists, Tiprenolol possesses partial agonist activity. This means that in the absence of significant catecholamine levels (e.g., at rest), Tiprenolol can weakly activate the β-adrenergic receptors. This ISA is a critical feature, as it can lead to a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers without ISA. The clinical relevance of ISA is a subject of ongoing research, with potential benefits in certain patient populations.

Downstream Signaling Pathways

The interaction of Tiprenolol with beta-adrenergic receptors modulates intracellular signaling cascades, primarily the adenylyl cyclase-cAMP pathway.

Modulation of the Adenylyl Cyclase-cAMP Pathway

Activation of β1 and β2 adrenergic receptors by agonists leads to the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). As a competitive antagonist, Tiprenolol blocks this agonist-induced increase in cAMP. Due to its ISA, Tiprenolol may cause a small, submaximal increase in basal cAMP levels.

The overall effect in the presence of sympathetic stimulation is a reduction in intracellular cAMP concentration. cAMP is a crucial second messenger in cardiac myocytes, and its levels dictate the activity of several downstream effectors, most notably Protein Kinase A (PKA).

Protein Kinase A (PKA) and Substrate Phosphorylation

The decrease in cAMP levels leads to reduced activation of PKA. PKA, when active, phosphorylates a number of key proteins involved in cardiac myocyte function, including:

-

L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to a greater influx of Ca2+ into the cell during the action potential.

-

Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR).

-

Ryanodine Receptors (RyR2): PKA-mediated phosphorylation can increase the sensitivity of these SR Ca2+ release channels.

-

Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, facilitating relaxation.

By reducing PKA activity, Tiprenolol is expected to decrease the phosphorylation of these substrates, leading to a reduction in Ca2+ influx, altered SR Ca2+ handling, and changes in myofilament Ca2+ sensitivity.

Signaling Pathway of Beta-Adrenergic Receptor Modulation by Tiprenolol

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tiprenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol is a non-selective beta-adrenergic receptor antagonist, a class of drugs primarily used in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and chemical properties of Tiprenolol. It includes a detailed, representative synthetic protocol, a summary of its physicochemical properties, and an elucidation of its mechanism of action through its interaction with the β-adrenergic signaling pathway. This document is intended to serve as a valuable resource for researchers, chemists, and pharmacologists involved in the study and development of beta-blockers.

Chemical Properties of Tiprenolol

Tiprenolol, with the IUPAC name 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol, is a secondary amine and a propan-2-ol derivative. Its chemical structure incorporates a 2-(methylthio)phenol moiety linked via an ether bond to a 3-(isopropylamino)propan-2-ol backbone.

Table 1: Physicochemical and Pharmacokinetic Properties of Tiprenolol

| Property | Value | Source |

| IUPAC Name | 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol | - |

| CAS Number | 26481-51-6 | - |

| Molecular Formula | C₁₃H₂₁NO₂S | - |

| Molecular Weight | 255.38 g/mol | - |

| Melting Point | 87.5-90.5 °C | [1] |

| pKa (predicted) | 9.5 (amine), 10.2 (hydroxyl) | Predicted |

| LogP (predicted) | 2.54 | Predicted |

| Aqueous Solubility (predicted) | Low | Predicted |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 7 | - |

Synthesis of Tiprenolol

The synthesis of Tiprenolol can be achieved through a multi-step process, analogous to the general synthesis of other aryloxypropanolamine beta-blockers. A representative synthetic route is outlined below, starting from 2-(methylthio)phenol.

Synthesis Workflow

Caption: General workflow for the synthesis of Tiprenolol.

Experimental Protocol

Step 1: Synthesis of 1-(2-(methylthio)phenoxy)-2,3-epoxypropane

-

Reaction Setup: To a solution of 2-(methylthio)phenol (1 equivalent) in a suitable solvent such as methanol or water, add a base, typically sodium hydroxide (1.1 equivalents), and stir until the phenol is fully dissolved, forming the corresponding phenoxide.

-

Epoxidation: To the solution of the sodium phenoxide, add epichlorohydrin (1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide intermediate. This intermediate can be purified by column chromatography on silica gel.

Step 2: Synthesis of Tiprenolol

-

Reaction Setup: Dissolve the purified 1-(2-(methylthio)phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Amination: Add isopropylamine (3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess isopropylamine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Tiprenolol. The final product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Tiprenolol.

Spectroscopic Properties (Expected)

Table 2: Expected Spectroscopic Data for Tiprenolol

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.4 ppm)- -OCH₂- protons (multiplets, ~4.0-4.2 ppm)- -CH(OH)- proton (multiplet, ~3.9-4.1 ppm)- -CH₂-N- proton (multiplets, ~2.7-3.0 ppm)- -CH(CH₃)₂ proton (septet, ~2.8-3.1 ppm)- -CH(OH)- proton (broad singlet)- -NH- proton (broad singlet)- -S-CH₃ protons (singlet, ~2.4 ppm)- -CH(CH₃)₂ protons (doublet, ~1.0-1.2 ppm) |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm)- -OCH₂- carbon (~70-75 ppm)- -CH(OH)- carbon (~65-70 ppm)- -CH₂-N- carbon (~50-55 ppm)- -CH(CH₃)₂ carbon (~48-52 ppm)- -S-CH₃ carbon (~15-20 ppm)- -CH(CH₃)₂ carbons (~20-25 ppm) |

| IR (cm⁻¹) | - O-H stretch (broad, ~3300-3400)- N-H stretch (medium, ~3300-3400)- C-H stretch (aromatic, ~3000-3100)- C-H stretch (aliphatic, ~2850-2970)- C=C stretch (aromatic, ~1450-1600)- C-O stretch (ether, ~1230-1270)- C-N stretch (~1000-1200) |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 255- Fragmentation patterns corresponding to the loss of the isopropyl group, the propanol side chain, and cleavage of the ether linkage. |

Mechanism of Action: Beta-Adrenergic Receptor Antagonism

Tiprenolol functions as a non-selective antagonist of beta-adrenergic receptors (β-ARs), which are a class of G-protein coupled receptors (GPCRs). These receptors are crucial in the sympathetic nervous system's regulation of cardiovascular function.

The β-Adrenergic Signaling Pathway

Under normal physiological conditions, catecholamines such as epinephrine and norepinephrine bind to β-ARs on the surface of cardiac muscle cells and other tissues. This binding activates a signaling cascade.

Caption: The β-adrenergic signaling pathway and the inhibitory action of Tiprenolol.

Pathway Description:

-

Ligand Binding: Catecholamines bind to the β-adrenergic receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and bronchodilation.

Inhibition by Tiprenolol

Tiprenolol, as a competitive antagonist, binds to the β-adrenergic receptors without activating them. By occupying the receptor's binding site, it prevents catecholamines from binding and initiating the signaling cascade. This blockade leads to a reduction in the downstream effects of sympathetic stimulation, resulting in decreased heart rate, reduced cardiac output, and a lowering of blood pressure.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of Tiprenolol. The outlined synthetic route offers a practical approach for its preparation in a laboratory setting. The compilation of its physicochemical properties, though some are based on predictive models, provides a solid foundation for further research and development. The elucidation of its mechanism of action as a beta-adrenergic antagonist clarifies its pharmacological role. This document aims to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

Tiprenolol and Beta-Adrenergic Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiprenolol is a non-selective beta-adrenergic receptor antagonist, a class of drugs that play a crucial role in cardiovascular medicine. These agents exert their therapeutic effects by blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This guide provides an in-depth overview of the methodologies used to study the binding affinity of compounds like Tiprenolol to beta-adrenergic receptors and the subsequent signaling pathways.

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific quantitative binding affinity data (Ki, IC50, Kd) for Tiprenolol at beta-1 (β₁) and beta-2 (β₂) adrenergic receptors was not found. The data presented in this guide for other beta-blockers is for comparative and illustrative purposes.

Comparative Beta-Adrenergic Receptor Binding Affinity

To provide context for the binding affinity of beta-blockers, the following table summarizes the equilibrium dissociation constants (Ki) for several common beta-antagonists at human β₁ and β₂ adrenergic receptors. This data is essential for understanding the potency and selectivity of these compounds.

| Compound | β₁ Ki (nM) | β₂ Ki (nM) | Selectivity (β₁ vs β₂) |

| Propranolol | 1.97 | 2.0 | Non-selective |

| Metoprolol | 18.2 | 512.8 | ~28-fold for β₁ |

| Atenolol | 218.8 | 1023.5 | ~4.7-fold for β₁ |

| Timolol | 1.97 | 2.0 | Non-selective[1] |

| Carvedilol | 0.23 | 0.54 | Non-selective |

This data is compiled from various sources for illustrative purposes and direct comparison between studies should be made with caution due to differing experimental conditions.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] A competitive binding assay is typically used to determine the Ki value of an unlabeled compound like Tiprenolol.

I. Materials and Reagents

-

Receptor Source: Membranes from cells or tissues expressing beta-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β₁ or β₂ receptors, rat lung membranes for β₂, or turkey erythrocyte membranes for β₁).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity beta-adrenergic antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

-

Test Compound: Tiprenolol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

II. Membrane Preparation

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[3]

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.[3]

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in fresh buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

III. Competitive Binding Assay Procedure

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound (Tiprenolol).

-

For determining non-specific binding, add a high concentration of a standard beta-blocker instead of the test compound.

-

The membrane preparation is added to initiate the binding reaction.

-

-

The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

IV. Data Analysis

-

The data is analyzed using non-linear regression analysis software (e.g., GraphPad Prism).

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

References

An In-Depth Technical Guide to the Cardiac Electrophysiology of DL-tiprenolol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific quantitative data on the cardiac electrophysiological effects of DL-tiprenolol is limited. This guide summarizes the available qualitative information for DL-tiprenolol and provides a broader context of the established Class II antiarrhythmic effects of beta-blockers, which are expected to be similar for DL-tiprenolol. The quantitative data and experimental protocols presented are representative of the beta-blocker class and should not be considered as specific values for DL-tiprenolol.

Introduction to DL-tiprenolol and its Class

DL-tiprenolol is a non-selective beta-adrenergic receptor antagonist. As a beta-blocker, it falls under the Class II category of the Vaughan-Williams classification of antiarrhythmic drugs. The primary mechanism of action for this class is the inhibition of sympathetic nervous system effects on the heart, leading to a reduction in heart rate, myocardial contractility, and conduction velocity. These effects are particularly relevant in the management of tachyarrhythmias and in conditions associated with increased sympathetic tone.

Known Cardiac Electrophysiological Effects of DL-tiprenolol

While detailed quantitative studies on the specific ion channel effects of DL-tiprenolol are scarce, existing research in animal models and clinical settings has provided some key insights into its antiarrhythmic properties.

Key Qualitative Findings:

-

Antiarrhythmic Efficacy:

-

Low doses of DL-tiprenolol (0.01-0.02 mg/kg) have been shown to abolish adrenaline-induced ventricular arrhythmias in anesthetized dogs.[1]

-

Larger doses (2.0-4.0 mg/kg) were effective in restoring sinus rhythm in four out of five dogs with ventricular tachycardia induced by toxic doses of ouabain.[1]

-

In dogs with ventricular tachycardia following coronary artery ligation, DL-tiprenolol (4.0-8.0 mg/kg) increased the frequency of sinus beats and reduced the ventricular rate.[1]

-

-

Effects on Cardiac Conduction:

-

At higher doses (4-8 mg/kg), DL-tiprenolol can lead to a depression of sinus and atrioventricular (AV) nodal function, as well as intraventricular conduction.[1]

-

In patients with Wolff-Parkinson-White syndrome, DL-tiprenolol has been studied for its effects on conduction within normal and anomalous atrioventricular pathways.[2]

-

Representative Electrophysiological Effects of Non-Selective Beta-Blockers

The following tables summarize the expected quantitative effects of non-selective beta-blockers on cardiac electrophysiological parameters. These are provided as a reference for the likely effects of DL-tiprenolol.

Table 1: Effects on Cardiac Action Potential Parameters

| Parameter | Effect | Expected Change with DL-tiprenolol |

| Resting Membrane Potential | No significant change | Neutral |

| Action Potential Amplitude | No significant change or slight decrease | Neutral to slight decrease |

| Phase 0 Depolarization (Vmax) | No direct effect; may be slightly reduced at high concentrations | Neutral to slight decrease |

| Action Potential Duration (APD) | Shortening of atrial and ventricular APD | Decrease |

| Spontaneous Diastolic Depolarization (Phase 4) | Decreased slope in pacemaker cells | Decrease |

Table 2: Effects on Cardiac Conduction and Refractoriness

| Parameter | Effect | Expected Change with DL-tiprenolol |

| Sinus Node Recovery Time (SNRT) | Prolongation | Increase |

| Atrioventricular (AV) Nodal Conduction Time (AH interval) | Prolongation | Increase |

| His-Purkinje Conduction Time (HV interval) | No significant change | Neutral |

| Atrial Effective Refractory Period (AERP) | Increase | Increase |

| Ventricular Effective Refractory Period (VERP) | Increase | Increase |

| AV Nodal Effective Refractory Period (AVNERP) | Increase | Increase |

Signaling Pathways and Mechanisms of Action

As a beta-blocker, DL-tiprenolol competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors in the heart. This action primarily affects the G-protein coupled receptor signaling cascade.

Experimental Protocols

Detailed experimental protocols for studying the cardiac electrophysiology of DL-tiprenolol are not available in the public domain. However, a standard approach to characterizing the electrophysiological profile of a beta-blocker would involve the following methodologies.

5.1 In Vitro Electrophysiology (Patch-Clamp)

-

Objective: To determine the effects of DL-tiprenolol on specific cardiac ion channels.

-

Methodology:

-

Isolation of cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Whole-cell patch-clamp recordings to measure ionic currents (e.g., INa, ICa,L, IKr, IKs) in the absence and presence of varying concentrations of DL-tiprenolol.

-

Analysis of current-voltage (I-V) relationships, channel activation and inactivation kinetics, and dose-response curves to determine IC50 values.

-

5.2 Ex Vivo Electrophysiology (Langendorff-perfused Heart)

-

Objective: To assess the effects of DL-tiprenolol on global cardiac electrophysiology in an isolated heart preparation.

-

Methodology:

-

Isolation of an animal heart (e.g., rabbit, guinea pig) and retrograde perfusion via the aorta on a Langendorff apparatus.

-

Placement of recording electrodes on the epicardial surface to record a pseudo-ECG and monophasic action potentials.

-

Baseline recordings of heart rate, conduction intervals (PR, QRS, QT), and action potential duration.

-

Perfusion with increasing concentrations of DL-tiprenolol and continuous recording of electrophysiological parameters.

-

Programmed electrical stimulation to assess effects on refractory periods and arrhythmia inducibility.

-

5.3 In Vivo Electrophysiology (Animal Models)

-

Objective: To evaluate the cardiac electrophysiological effects of DL-tiprenolol in a living organism.

-

Methodology:

-

Anesthetize an appropriate animal model (e.g., dog, pig).

-

Introduce catheter electrodes into the heart via peripheral blood vessels under fluoroscopic guidance.

-

Record intracardiac electrograms to measure baseline parameters including sinus cycle length, AV nodal conduction, His-Purkinje conduction, and refractory periods.

-

Administer DL-tiprenolol intravenously at escalating doses.

-

Repeat electrophysiological measurements at each dose level to determine the dose-dependent effects.

-

Induce arrhythmias (e.g., with programmed electrical stimulation or pharmacological agents like adrenaline) before and after drug administration to assess antiarrhythmic efficacy.

-

Conclusion

DL-tiprenolol demonstrates antiarrhythmic properties consistent with its classification as a non-selective beta-blocker. The available evidence, although primarily qualitative, suggests that it effectively suppresses adrenergically-mediated arrhythmias and modulates cardiac conduction. A comprehensive quantitative understanding of its effects on specific ion channels and action potential parameters would require further dedicated research using modern electrophysiological techniques. The methodologies and representative data for the beta-blocker class provided in this guide offer a framework for such future investigations.

References

- 1. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of new beta-blocking agent (DL-tiprenolol) on conduction within normal and anomalous atrioventricular pathways in Wolff-Parkinson-White syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Tiprenolol's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tiprenolol is a non-selective beta-adrenergic receptor antagonist. A thorough in vitro characterization is a critical first step in understanding its pharmacological profile, including its affinity for beta-adrenergic receptor subtypes (β1 and β2), its functional activity as an antagonist, and its potential for intrinsic sympathomimetic activity (ISA). This guide will delineate the key in vitro assays and conceptual frameworks necessary for such a characterization.

Receptor Binding Affinity

Determining the binding affinity of a compound to its target receptor is fundamental to understanding its potency and potential for selectivity. For beta-blockers like Tiprenolol, this involves assessing its ability to displace a radiolabeled ligand from β1- and β2-adrenergic receptors.

Quantitative Data Presentation

The binding affinity of a test compound is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through competitive binding assays. While specific data for Tiprenolol is not available, Table 1 provides an illustrative template with data from other well-characterized beta-blockers to demonstrate the standard format for data presentation.

| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |

| Tiprenolol | β1-adrenergic | [3H]-Dihydroalprenolol | Data not available | |

| β2-adrenergic | [3H]-Dihydroalprenolol | Data not available | ||

| Propranolol | β1-adrenergic | [125I]-Iodocyanopindolol | 1.1 | [1] |

| β2-adrenergic | [125I]-Iodocyanopindolol | 0.8 | [1] | |

| Metoprolol | β1-adrenergic | [125I]-(S)-pindolol | 7.73 | [1] |

| β2-adrenergic | [125I]-(S)-pindolol | 6.28 | [1] | |

| Atenolol | β1-adrenergic | [3H]-CGP12177 | 138 | [2] |

| β2-adrenergic | [3H]-CGP12177 | 4467 |

Table 1: Illustrative Receptor Binding Affinities of Beta-Blockers. This table demonstrates the typical format for presenting receptor binding data.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to beta-adrenergic receptors expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing the human β1 or β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol).

-

Test compound (Tiprenolol).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Experimental workflow for a radioligand binding assay.

Functional Activity

Functional assays are crucial for determining whether a compound acts as an antagonist, a partial agonist, or a full agonist at the receptor. For beta-adrenergic receptors, which are Gs-protein coupled, functional activity is often assessed by measuring the production of the second messenger, cyclic AMP (cAMP).

Quantitative Data Presentation

The functional activity of a beta-blocker is typically characterized by its ability to inhibit the agonist-stimulated production of cAMP. This is often presented as an IC50 value from a functional antagonism assay. If the compound possesses intrinsic sympathomimetic activity (ISA), its ability to stimulate cAMP production in the absence of an agonist is quantified as a percentage of the maximal response to a full agonist like isoproterenol.

| Compound | Assay Type | Agonist | IC50 (nM) | % Maximal Response (ISA) | Reference |

| Tiprenolol | Adenylyl Cyclase Inhibition | Isoproterenol | Data not available | Data not available | |

| Propranolol | Adenylyl Cyclase Inhibition | Isoproterenol | 2.5 | 0 | |

| Pindolol | Adenylyl Cyclase Inhibition | Isoproterenol | 1.0 | 50 | |

| Acebutolol | Adenylyl Cyclase Stimulation | - | - | 17 |

Table 2: Illustrative Functional Activities of Beta-Blockers. This table provides a template for presenting data from functional assays.

Experimental Protocol: Adenylyl Cyclase Activity Assay

This protocol outlines a general method for assessing the functional activity of a test compound by measuring its effect on cAMP production.

Materials:

-

Whole cells or cell membranes from a cell line expressing the target beta-adrenergic receptor.

-

Agonist (e.g., Isoproterenol).

-

Test compound (Tiprenolol).

-

ATP (substrate for adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or radiometric).

Procedure:

-

Antagonism Assay:

-

Pre-incubate cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the cAMP concentration as a function of the log of the test compound concentration to determine the IC50 for antagonism.

-

-

Agonist (ISA) Assay:

-

Incubate cells with varying concentrations of the test compound alone (without an agonist).

-

Include a positive control with a full agonist (e.g., isoproterenol) to determine the maximal response.

-

Incubate and measure cAMP levels as described above.

-

Plot the cAMP concentration as a function of the log of the test compound concentration to determine the EC50 and the maximal response relative to the full agonist.

-

References

The Impact of Tiprenolol on Cardiac Action Potential Duration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiprenolol, a non-selective beta-adrenergic receptor antagonist, plays a role in the management of cardiovascular conditions through its modulation of cardiac electrophysiology. This technical guide provides a comprehensive overview of the impact of Tiprenolol on the duration of the cardiac action potential. While specific quantitative data for Tiprenolol's effect on action potential duration (APD) is limited in publicly available literature, this document synthesizes the known antiarrhythmic properties of Tiprenolol, draws inferences from well-documented studies on other non-selective beta-blockers such as propranolol, and outlines the established mechanisms of beta-adrenergic blockade on cardiomyocyte electrophysiology. This guide details the experimental protocols utilized in cardiac electrophysiology to assess the effects of beta-blockers and presents the underlying signaling pathways.

Introduction to Cardiac Action Potential and Beta-Adrenergic Modulation

The cardiac action potential is a transient depolarization and repolarization of the cardiomyocyte membrane, critical for the coordinated contraction of the heart. The duration of this potential, particularly the repolarization phase (Phase 3), is a key determinant of the heart's electrical stability. Prolongation or excessive shortening of the action potential duration can create a substrate for cardiac arrhythmias.

The sympathetic nervous system, through the release of catecholamines like norepinephrine and epinephrine, modulates cardiac function by binding to beta-adrenergic receptors on cardiomyocytes. Activation of β1-adrenergic receptors, the predominant subtype in the heart, initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy)[1][2][3]. This is achieved, in part, by modulating various ion channels involved in the cardiac action potential, leading to a shortening of the action potential duration to accommodate higher heart rates.

Tiprenolol: A Non-Selective Beta-Adrenergic Antagonist

Tiprenolol is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors. Its primary therapeutic action in the cardiovascular system is the blockade of β1-receptors in the heart[4]. By competitively inhibiting the binding of catecholamines, Tiprenolol attenuates the effects of sympathetic stimulation on the heart[1]. This results in a decrease in heart rate, myocardial contractility, and conduction velocity.

Impact of Tiprenolol on Cardiac Action Potential Duration

Expected Electrophysiological Effects

Beta-blockers, as a class, are known to increase the action potential duration and the effective refractory period of non-pacemaker cardiac cells. This effect is particularly relevant in the context of arrhythmias caused by reentry mechanisms. By prolonging the refractory period, beta-blockers make the cardiac tissue less excitable to premature stimuli, thereby suppressing reentry circuits.

Studies on the antiarrhythmic actions of Tiprenolol in animal models have demonstrated its efficacy in abolishing ventricular arrhythmias induced by adrenaline and toxic doses of ouabain. In dogs with ventricular tachycardia following coronary artery ligation, Tiprenolol was shown to increase the frequency of sinus beats and reduce the ventricular rate, effects comparable to propranolol. These antiarrhythmic effects are consistent with a prolongation of the ventricular action potential duration and effective refractory period.

Comparative Data from Other Non-Selective Beta-Blockers

To provide a quantitative perspective, data from studies on other non-selective beta-blockers can be considered. It is important to note that these are inferences and may not precisely reflect the specific actions of Tiprenolol.

| Beta-Blocker | Concentration | Animal Model/Cell Type | Effect on APD | Reference |

| Propranolol | 0.9 µg/ml | Canine Purkinje and ventricular muscle fibers | Shortened APD and refractoriness | |

| Propranolol | 10⁻⁸ to 10⁻⁶ Gm/ml | Human papillary muscles | Significant decrease in APD and effective refractory period | |

| Metoprolol (β1-selective) | 10-100 µmol/l | Guinea-pig ventricular myocytes | Shortened APD in a dose-dependent way |

Note: The observed shortening of APD with propranolol and metoprolol in some studies, particularly at higher concentrations, may be attributed to their membrane-stabilizing (local anesthetic) effects, which involve the blockade of sodium channels. This effect is separate from their beta-blocking activity. The net effect of a beta-blocker on APD can be complex and depend on the underlying sympathetic tone and the concentration of the drug.

Signaling Pathway of Beta-Adrenergic Blockade

The mechanism by which Tiprenolol is expected to influence the cardiac action potential duration is through the canonical beta-adrenergic signaling pathway.

Caption: Signaling pathway of beta-adrenergic receptor stimulation and blockade.

Pathway Description:

-

Activation: Catecholamines bind to β1-adrenergic receptors on the cardiomyocyte surface.

-

G-Protein Coupling: This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Ion Channel Phosphorylation: PKA phosphorylates several key proteins, including L-type calcium channels and delayed rectifier potassium channels. This phosphorylation increases calcium influx and potassium efflux, leading to a shortening of the action potential duration.

-

Tiprenolol's Action: Tiprenolol competitively blocks the β1-adrenergic receptor, preventing the binding of catecholamines and thereby inhibiting this entire signaling cascade. This leads to a relative prolongation of the action potential duration, particularly in the presence of sympathetic stimulation.

Experimental Protocols for Assessing Beta-Blocker Effects on Cardiac Action Potential

While specific protocols for Tiprenolol are not detailed in the available literature, the following are standard methodologies used to investigate the electrophysiological effects of beta-blockers on the heart.

In Vitro Patch-Clamp Electrophysiology

This technique allows for the direct measurement of action potentials and ion channel currents from single isolated cardiomyocytes.

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of Tiprenolol's effects.

Key Steps:

-

Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).

-

Recording: A glass micropipette filled with an internal solution is used to form a gigaseal with the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Stimulation: The myocyte is stimulated with brief current pulses at a constant frequency to elicit action potentials.

-

Drug Application: A perfusion system is used to apply a baseline solution followed by solutions containing different concentrations of the beta-blocker.

-

Data Acquisition: Action potentials are recorded before, during, and after drug application. Parameters such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.

In Vivo and Ex Vivo Electrophysiology Studies

These studies assess the effects of drugs on the whole heart, either in a living animal (in vivo) or in an isolated, perfused heart preparation (ex vivo, e.g., Langendorff apparatus).

Experimental Workflow:

Caption: Workflow for in vivo electrophysiology study of Tiprenolol.

Key Steps:

-

Animal Model: An appropriate animal model is anesthetized and instrumented.

-

Catheterization: Electrode catheters are introduced into the heart chambers via peripheral blood vessels to record electrical activity and deliver programmed electrical stimuli.

-

Baseline Measurements: Baseline parameters such as heart rate, atrioventricular (AV) conduction, and effective refractory periods of the atria and ventricles are recorded.

-

Drug Administration: The beta-blocker is administered, typically intravenously.

-

Post-Drug Measurements: The electrophysiological parameters are re-measured to determine the drug's effects.

-

Arrhythmia Induction: Programmed electrical stimulation protocols are often used to induce arrhythmias and assess the antiarrhythmic efficacy of the drug.

Conclusion

Tiprenolol, as a non-selective beta-adrenergic antagonist, is expected to modulate cardiac action potential duration primarily by antagonizing the effects of sympathetic stimulation on the heart. This action is anticipated to lead to a prolongation of the action potential duration and effective refractory period, contributing to its antiarrhythmic properties. While direct quantitative data on the specific effects of Tiprenolol on APD50 and APD90 are lacking in the available literature, inferences from its drug class and comparative data from other non-selective beta-blockers provide a basis for understanding its likely electrophysiological profile. The experimental protocols and signaling pathways described in this guide offer a framework for the further investigation and characterization of Tiprenolol's impact on cardiac electrophysiology. Future research employing modern techniques such as patch-clamp analysis on isolated cardiomyocytes is warranted to provide precise quantitative data on the dose-dependent effects of Tiprenolol on the cardiac action potential.

References

Preclinical Evaluation of Beta-Adrenergic Receptor Antagonists: A Technical Guide

Disclaimer: This guide provides a general overview of the preclinical evaluation of beta-adrenergic receptor antagonists. Despite a comprehensive search, detailed preclinical data specifically for Tiprenolol is scarce in the public domain. Therefore, this document outlines the typical experimental protocols and data expected for a compound in this class, using examples from other beta-blockers where appropriate.

Introduction

Tiprenolol is a beta-adrenergic receptor antagonist[1]. Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility, making them crucial in the management of various cardiovascular diseases. The preclinical evaluation of these compounds is a critical step in drug development to ensure their safety and efficacy before human trials. This guide details the typical in vitro and in vivo studies performed in animal models.

Mechanism of Action: Beta-Adrenergic Signaling

Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by catecholamines, activate adenylyl cyclase to produce cyclic AMP (cAMP). In the heart, this signaling cascade leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). Beta-blockers antagonize these effects.

Preclinical Evaluation Workflow

The preclinical assessment of a beta-blocker like Tiprenolol follows a structured workflow designed to characterize its pharmacological activity, pharmacokinetic profile, and safety.

Experimental Protocols and Data Presentation

In Vitro Studies

Objective: To determine the affinity and selectivity of the compound for beta-adrenergic receptors and to assess its functional antagonist activity.

Methodologies:

-

Receptor Binding Assays: Radioligand binding assays are used to determine the binding affinity (Ki) of Tiprenolol for β1 and β2 adrenergic receptors. Membranes from cells overexpressing these receptors are incubated with a radiolabeled ligand and varying concentrations of the test compound.

-

Functional Assays: Cell-based assays measuring the downstream effects of receptor activation, such as cAMP production, are used to determine the functional potency (IC50) of the compound in inhibiting agonist-induced responses.

Table 1: Representative In Vitro Data for a Beta-Blocker

| Parameter | Receptor | Value (nM) | Description |

| Binding Affinity (Ki) | β1-adrenergic | 10 | Concentration required to occupy 50% of the receptors. |

| β2-adrenergic | 100 | A higher value indicates lower affinity. | |

| Functional Potency (IC50) | β1-adrenergic | 25 | Concentration causing 50% inhibition of agonist response. |

| β2-adrenergic | 250 | A higher value indicates lower functional potency. |

In Vivo Pharmacodynamic Studies

Objective: To evaluate the efficacy of the compound in relevant animal models of cardiovascular disease.

Methodologies:

-

Animal Models of Hypertension: Spontaneously hypertensive rats (SHR) are often used. The test compound is administered orally or intravenously, and blood pressure and heart rate are monitored over time.

-

Isoprenaline Challenge Test: In anesthetized rats or dogs, the ability of the beta-blocker to antagonize the chronotropic and hypotensive effects of the non-selective beta-agonist isoprenaline is assessed.

-

Arrhythmia Models: In animal models where arrhythmias are induced (e.g., by coronary artery ligation or electrical stimulation), the antiarrhythmic potential of the compound is evaluated[2].

Table 2: Representative In Vivo Pharmacodynamic Data

| Animal Model | Parameter Measured | Dose (mg/kg) | Result |

| Spontaneously Hypertensive Rat | Mean Arterial Pressure | 10 (p.o.) | 20% reduction from baseline |

| Heart Rate | 10 (p.o.) | 15% reduction from baseline | |

| Anesthetized Dog | Isoprenaline-induced Tachycardia | 1 (i.v.) | 50% inhibition |

| Rat Model of Arrhythmia | Ventricular Ectopic Beats | 5 (i.v.) | 75% reduction in frequency |

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Methodologies:

-

Single and Multiple Dose Studies: The compound is administered to animals (e.g., rats, dogs) via different routes (oral, intravenous). Blood samples are collected at various time points to determine plasma concentrations.

-

Metabolite Identification: In vitro studies using liver microsomes and in vivo analysis of plasma, urine, and feces are conducted to identify major metabolites.

Table 3: Representative Pharmacokinetic Parameters

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Rat | i.v. | 2 | 1500 | 0.1 | 2.5 | - |

| p.o. | 10 | 800 | 1.0 | 3.0 | 40 | |

| Dog | i.v. | 1 | 1200 | 0.1 | 4.0 | - |

| p.o. | 5 | 600 | 1.5 | 4.5 | 50 |

Toxicology Studies

Objective: To assess the safety profile of the compound and determine the maximum tolerated dose (MTD).

Methodologies:

-

Acute Toxicity Studies: Single, escalating doses are administered to rodents to determine the MTD and identify potential target organs for toxicity.

-

Repeat-Dose Toxicity Studies: The compound is administered daily for a specified duration (e.g., 28 days) to at least two species (one rodent, one non-rodent) to evaluate long-term safety. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are monitored.

-

Cardiovascular Safety Pharmacology: The effects on cardiovascular parameters such as blood pressure, heart rate, and ECG are assessed in conscious, telemetered animals (e.g., dogs, non-human primates).

Table 4: Representative Toxicology Endpoints

| Study Type | Species | Duration | Key Findings |

| Acute Toxicity | Rat | Single Dose | MTD > 100 mg/kg (p.o.). No significant adverse effects observed. |

| 28-Day Repeat Dose | Rat | 28 Days | No observed adverse effect level (NOAEL) at 30 mg/kg/day. Minor liver enzyme elevation at 100 mg/kg/day. |

| 28-Day Repeat Dose | Dog | 28 Days | NOAEL at 10 mg/kg/day. Bradycardia observed at doses > 20 mg/kg/day. |

| Cardiovascular Safety | Dog | - | Dose-dependent decrease in heart rate and blood pressure. No effect on QT interval. |

Conclusion

The preclinical evaluation of a beta-adrenergic receptor antagonist such as Tiprenolol involves a comprehensive series of in vitro and in vivo studies. These studies are essential to characterize the compound's pharmacological activity, establish its pharmacokinetic profile, and ensure its safety before it can be advanced to clinical trials in humans. While specific preclinical data for Tiprenolol are not widely available, the methodologies and data presented in this guide provide a framework for the expected preclinical assessment of any new compound within this therapeutic class.

References

Methodological & Application

Determining the Effective In Vivo Dose of Tiprenolol for Canines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the effective in vivo dose of Tiprenolol, a beta-adrenergic receptor antagonist, in canines. The protocols outlined herein are designed for preclinical cardiovascular safety and efficacy studies. This guide includes detailed methodologies for dose-range finding, pharmacokinetic analysis, and pharmacodynamic assessments. Additionally, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and procedures involved. Given the limited publicly available pharmacokinetic data for Tiprenolol in canines, this document leverages data from similar beta-blockers, such as propranolol and bisoprolol, to establish a foundational framework for study design. Researchers are advised to use the provided protocols as a starting point and adapt them based on findings from initial dose-ranging studies.

Introduction

Tiprenolol is a beta-adrenergic receptor antagonist with potential therapeutic applications in cardiovascular diseases. Establishing a safe and effective in vivo dosage in a canine model is a critical step in the preclinical development of this compound. Canines are a relevant large animal model for cardiovascular research due to their physiological similarities to humans.[1] This application note provides a systematic approach to determine the optimal dose of Tiprenolol by evaluating its pharmacokinetic profile and its pharmacodynamic effects on key cardiovascular parameters.

The primary objectives of the outlined studies are:

-

To determine the pharmacokinetic profile of Tiprenolol in canines, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

-

To establish a dose-response relationship for the cardiovascular effects of Tiprenolol.

-

To identify a therapeutic dose range that achieves the desired beta-blockade without inducing significant adverse effects.

Quantitative Data Summary

Due to the absence of specific public data on Tiprenolol's pharmacokinetics in canines, the following tables provide data for comparable beta-blockers, Propranolol and Bisoprolol, to serve as a reference for initial study design.

Table 1: Pharmacokinetic Parameters of Propranolol in Canines

| Parameter | Intravenous Administration | Oral Administration (Single Dose) | Oral Administration (Chronic Dosing) |

| Mean Half-life (t½) | 1.09 hours | 1.58 hours | 2.14 hours |

Data sourced from a study on the pharmacokinetics of propranolol in dogs[2]

Table 2: Pharmacokinetic Parameters of Bisoprolol in Canines

| Parameter | Value |

| Oral Bioavailability (F) | 91.4% |

| Total Body Clearance | 0.42 L/h/kg |

Data sourced from a comparative pharmacokinetic study of bisoprolol and carvedilol in healthy dogs[1]

Table 3: Reported Effective Doses of Tiprenolol in Canine Arrhythmia Models

| Arrhythmia Model | Effective Dose Range (mg/kg) | Observed Effects |

| Adrenaline-induced | 0.01 - 0.02 | Abolished ventricular arrhythmias |

| Ouabain-induced tachycardia | 2.0 - 4.0 | Restored sinus rhythm in 80% of dogs |

| Post-coronary artery ligation tachycardia | 4.0 - 8.0 | Increased sinus beats and reduced ventricular rate |

Adverse effects such as depression of arterial pressure and atrioventricular nodal function were observed at doses of 1.0-8.0 mg/kg.

Signaling Pathway

Tiprenolol, as a beta-blocker, primarily exerts its effects by antagonizing the beta-adrenergic signaling pathway. The following diagram illustrates the canonical pathway initiated by the binding of catecholamines (e.g., epinephrine, norepinephrine) to beta-adrenergic receptors.

Caption: Beta-Adrenergic Signaling Pathway and the Point of Intervention for Tiprenolol.

Experimental Protocols

Dose-Range Finding and Pharmacokinetic Study

This initial study aims to determine the pharmacokinetic profile of Tiprenolol and to identify a safe dose range for subsequent pharmacodynamic studies.

Experimental Workflow:

Caption: Workflow for the Dose-Range Finding and Pharmacokinetic Study.

Methodology:

-

Animals: Use healthy, adult beagle dogs of both sexes. The number of animals should be sufficient for statistical power, typically 4-6 per group.[3] Animals should be acclimated to the facility for at least one week before the study.

-

Housing and Husbandry: House animals in accordance with institutional animal care and use committee (IACUC) guidelines. Provide standard canine diet and water ad libitum.

-

Surgical Preparation (Optional but Recommended): For continuous monitoring, surgically implant telemetry devices for the measurement of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a recovery period of at least two weeks post-surgery.[4]

-

Dose Formulation: Prepare Tiprenolol in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The formulation should be sterile for intravenous administration.

-

Dosing Regimen:

-

Intravenous (IV) Administration: Administer a single bolus dose to determine the intrinsic pharmacokinetic properties. A suggested starting dose, based on data from other beta-blockers, could be in the range of 0.1 - 1.0 mg/kg.

-

Oral (PO) Administration: Administer a single oral dose to determine bioavailability. Based on the reported effective doses in arrhythmia models, a starting oral dose range of 0.5 - 5.0 mg/kg can be explored.

-

-

Blood Sampling: Collect serial blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to obtain plasma and store at -80°C until analysis.

-

Analytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Tiprenolol in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F) for oral administration.

-

Pharmacodynamic (Efficacy and Safety) Study

This study aims to establish the dose-response relationship of Tiprenolol on cardiovascular parameters and to determine the effective dose for beta-blockade.

Methodology:

-

Animals and Housing: As described in the pharmacokinetic study. It is recommended to use conscious, telemetered animals to minimize stress and obtain more physiologically relevant data.

-

Dose Escalation Design: Employ a dose-escalation study design. Administer increasing doses of Tiprenolol to the same group of animals with a sufficient washout period between doses (at least 5-7 half-lives). Based on initial findings, a potential dose range for this study could be 0.1, 0.5, 2.0, and 8.0 mg/kg.

-

Cardiovascular Monitoring: Continuously monitor the following parameters before and for at least 24 hours after drug administration:

-

Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcB or QTcF).

-

Hemodynamics: Systolic, diastolic, and mean arterial blood pressure; heart rate.

-

-

Isoproterenol Challenge (to assess beta-blockade):

-

At baseline (pre-Tiprenolol), administer a bolus or infusion of isoproterenol (a non-selective beta-agonist) to induce a tachycardic response.

-

At various time points after Tiprenolol administration (e.g., corresponding to expected Tmax and other time points in the elimination phase), repeat the isoproterenol challenge.

-

The degree of attenuation of the isoproterenol-induced tachycardia will provide a measure of the extent and duration of beta-blockade.

-

-

Data Analysis:

-

Analyze changes in baseline cardiovascular parameters at different dose levels of Tiprenolol.

-

Quantify the percentage of beta-blockade at each dose and time point by comparing the heart rate response to the isoproterenol challenge with and without Tiprenolol.

-

Establish a dose-response curve for the beta-blocking effect.

-

Evaluate any adverse cardiovascular effects, such as excessive bradycardia, hypotension, or conduction abnormalities.

-

Conclusion

The protocols detailed in this application note provide a robust framework for determining the effective in vivo dose of Tiprenolol in canines. By systematically evaluating the pharmacokinetics and pharmacodynamics of the compound, researchers can establish a safe and efficacious dose range for further preclinical and clinical development. It is imperative to perform initial dose-range finding studies to refine the proposed dose levels and to closely monitor the animals for any adverse effects throughout the studies. The successful execution of these protocols will yield critical data to support the advancement of Tiprenolol as a potential therapeutic agent.

References

Application Note: Development of a Cell-Based Assay to Determine Tiprenolol Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiprenolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] These drugs are crucial in managing cardiovascular diseases by blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors.[2][3] The primary targets in the heart are β1-adrenergic receptors, which are Gs-protein coupled receptors (GPCRs).[2] Activation of these receptors by agonists leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Beta-blockers like Tiprenolol competitively inhibit this interaction, leading to a decrease in cAMP production.

This application note details a robust and reproducible cell-based assay to quantify the antagonist activity of Tiprenolol. The assay measures changes in intracellular cAMP levels in response to β1-adrenergic receptor stimulation and its inhibition by Tiprenolol. This method is suitable for determining the potency (IC50) of Tiprenolol and can be adapted for high-throughput screening of other potential beta-blockers.

Assay Principle

The assay is based on the principle of a competitive immunoassay to measure intracellular cAMP levels. Cells overexpressing the human β1-adrenergic receptor are first treated with Tiprenolol. Subsequently, the cells are stimulated with a known β-adrenergic agonist (e.g., Isoproterenol) to induce cAMP production. The amount of cAMP produced is inversely proportional to the antagonist activity of Tiprenolol. The cAMP levels are quantified using a commercially available detection kit, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, cAMP produced by the cells competes with a labeled cAMP tracer for a limited amount of specific antibody, allowing for a quantifiable signal.

Experimental Protocols

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human β1-adrenergic receptor.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Tiprenolol hydrochloride.

-

Agonist: Isoproterenol hydrochloride.

-

cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Plates: 96-well or 384-well white, solid-bottom tissue culture plates.

-

Reagent Plates: Polypropylene plates for serial dilutions.

-

Multichannel Pipettes and Plate Reader: Compatible with the chosen cAMP assay kit.

Protocol 1: Cell Culture and Plating

-

Culture the β1-adrenergic receptor-expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.

-

Determine the cell density and viability using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/well for a 384-well plate) in the culture medium.

-

Dispense the cell suspension into the wells of the assay plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Protocol 2: Tiprenolol Antagonist Assay

-

Compound Preparation:

-

Prepare a stock solution of Tiprenolol (e.g., 10 mM in DMSO).

-

Perform serial dilutions of Tiprenolol in assay buffer to create a concentration range (e.g., from 1 µM to 0.01 nM).

-

Prepare a stock solution of Isoproterenol (e.g., 1 mM in water).

-

Dilute the Isoproterenol stock in assay buffer to a concentration that yields 80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.

-

-

Assay Procedure:

-

Carefully remove the culture medium from the cell plate.

-

Wash the cells once with assay buffer.

-

Add the diluted Tiprenolol solutions to the respective wells. Include wells with assay buffer only as a vehicle control.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the EC80 concentration of Isoproterenol to all wells except for the negative control wells (which receive only assay buffer).

-

Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

-

-

cAMP Detection:

-

Following the stimulation period, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer and the detection reagents.

-

Incubate the plate for the recommended time (usually 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a plate reader compatible with the assay technology (e.g., an HTRF-compatible reader).

-

Data Presentation

The raw data from the plate reader is typically a ratio of fluorescence intensities (e.g., 665 nm / 620 nm for HTRF). This ratio is then used to calculate the concentration of cAMP in each well by interpolating from a standard curve. The antagonist effect of Tiprenolol is determined by the percentage of inhibition of the Isoproterenol-induced cAMP production. The IC50 value, which is the concentration of Tiprenolol that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.

Table 1: Example Data for Tiprenolol IC50 Determination

| Tiprenolol Concentration (nM) | % Inhibition of cAMP Production |

| 1000 | 98.5 |

| 300 | 95.2 |

| 100 | 88.7 |

| 30 | 75.4 |

| 10 | 52.1 |

| 3 | 28.9 |

| 1 | 10.3 |

| 0.3 | 2.1 |

| 0.1 | 0.5 |

| Calculated IC50 (nM) | 9.8 |

Mandatory Visualizations

Caption: Signaling pathway of the β1-adrenergic receptor.

Caption: Experimental workflow for the Tiprenolol antagonist assay.

References

Application Notes and Protocol for Radioligand Binding Assay with Propranolol (Tiprenolol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a widely studied compound for its therapeutic effects on the cardiovascular system.[1][2][3] Understanding the binding characteristics of propranolol and other potential drug candidates to beta-adrenergic receptors is crucial for drug discovery and development. Radioligand binding assays are a robust and sensitive gold standard method for quantifying receptor-ligand interactions.[4][5] These assays allow for the determination of key parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of competing ligands.

This document provides a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of propranolol (referred to as Tiprenolol in the user request) for beta-adrenergic receptors. The protocol is designed for use with membrane preparations from cells or tissues expressing these receptors.

Signaling Pathway of Beta-Adrenergic Receptors

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a cellular response. Beta-blockers like propranolol competitively inhibit the initial step of this cascade by blocking the binding of endogenous catecholamines to the receptor.

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the Ki of propranolol for beta-adrenergic receptors using a radiolabeled antagonist, such as [³H]-CGP 12177.

Materials and Reagents

-

Membrane Preparation: A crude membrane fraction from cells or tissues expressing beta-adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a hydrophilic beta-adrenergic antagonist).

-

Unlabeled Ligand: Propranolol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as 10 µM propranolol.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

Caption: Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Procedure

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay. The membranes can be stored at -80°C for future use.

-

-

Assay Setup:

-

Prepare serial dilutions of propranolol in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

In a 96-well plate or individual tubes, set up the following conditions in duplicate or triplicate:

-

Total Binding: Membrane preparation + [³H]-CGP 12177 + binding buffer.

-

Non-specific Binding: Membrane preparation + [³H]-CGP 12177 + a high concentration of unlabeled propranolol (e.g., 10 µM).

-

Competition: Membrane preparation + [³H]-CGP 12177 + varying concentrations of propranolol.

-

-

The final concentration of [³H]-CGP 12177 should be close to its Kd value for the receptor.

-

The final volume in each well/tube should be consistent (e.g., 250 µL).

-

-

Incubation:

-

Incubate the plate/tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). Gentle agitation is recommended.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well/tube through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the specific binding (as a percentage of the maximum specific binding in the absence of competitor) against the logarithm of the propranolol concentration.

-

-

Determine IC₅₀:

-

The IC₅₀ is the concentration of propranolol that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

-

-

Calculate Ki:

-

The Ki (inhibitor dissociation constant) is a measure of the affinity of the competitor for the receptor. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Data Presentation

The quantitative data obtained from radioligand binding assays for propranolol can be summarized in the following tables. The values presented are examples derived from the literature and may vary depending on the experimental conditions and tissue/cell type used.

| Parameter | Description | Typical Value for Propranolol |

| IC₅₀ | The molar concentration of a competing ligand that reduces the specific binding of a radioligand by 50%. | Varies depending on radioligand and its concentration. |